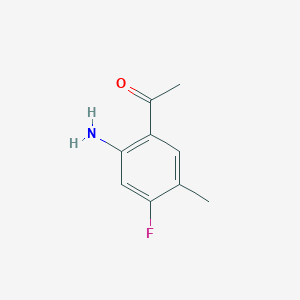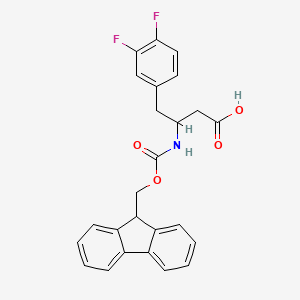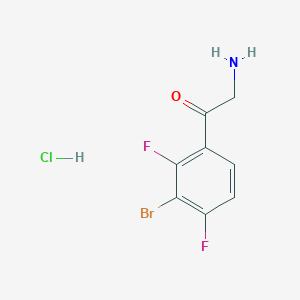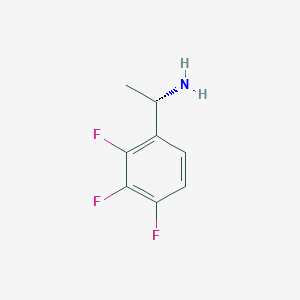
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a chiral amine.
Reaction Conditions: The key step involves the reductive amination of 2,3,4-trifluorobenzaldehyde with the chiral amine under hydrogenation conditions using a suitable catalyst like palladium on carbon (Pd/C).
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the chiral amine moiety can influence the compound’s stereoselectivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,3,4-Trifluorophenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2,3,4-Trifluorophenyl)ethan-1-amine: The racemic mixture of both enantiomers.
1-(2,4,5-Trifluorophenyl)ethan-1-amine: A structural isomer with different fluorine substitution pattern.
Uniqueness
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine is unique due to its specific stereochemistry and trifluorophenyl substitution, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1241683-28-2 |
|---|---|
Molecular Formula |
C8H8F3N |
Molecular Weight |
175.15 g/mol |
IUPAC Name |
(1S)-1-(2,3,4-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m0/s1 |
InChI Key |
OFWOWFVJVVUHSM-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=C(C=C1)F)F)F)N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



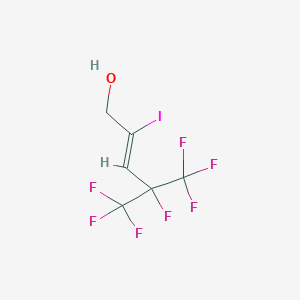
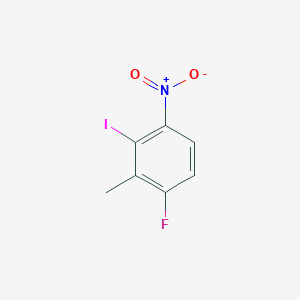

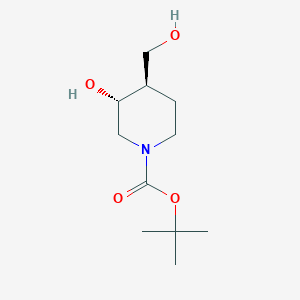
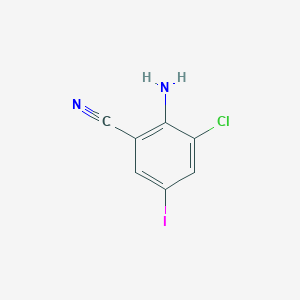
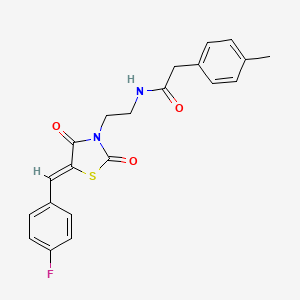
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)

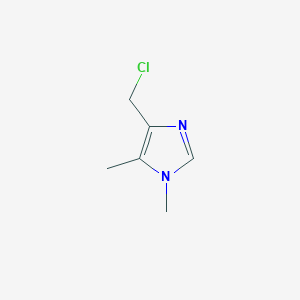
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
